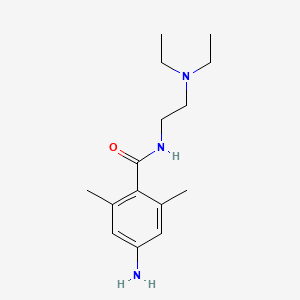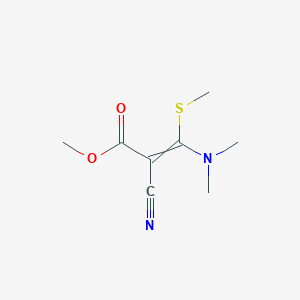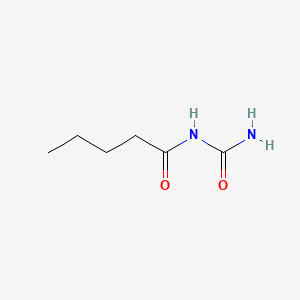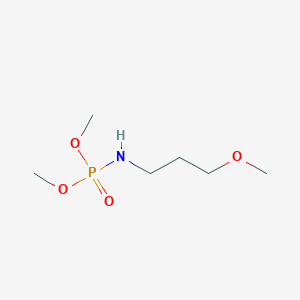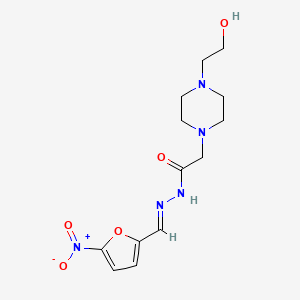
2-Furaldehyde, 5-nitro-, (4-(2-hydroxyethyl)piperazinylacetyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild reducing conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazides .
Aplicaciones Científicas De Investigación
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is believed to be the primary mechanism by which the compound exerts its antibacterial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Nifuroxazide: An oral nitrofuran antibiotic used to treat colitis and diarrhea.
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(2-hydroxyethyl)-1-piperazineacetic acid hydrazide is unique due to its specific chemical structure, which combines a nitrofuran moiety with a piperazine ring and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
24632-59-5 |
|---|---|
Fórmula molecular |
C13H19N5O5 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H19N5O5/c19-8-7-16-3-5-17(6-4-16)10-12(20)15-14-9-11-1-2-13(23-11)18(21)22/h1-2,9,19H,3-8,10H2,(H,15,20)/b14-9+ |
Clave InChI |
SXNFFTJCEYBMAS-NTEUORMPSA-N |
SMILES isomérico |
C1CN(CCN1CCO)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CCO)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



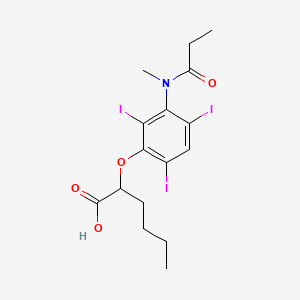

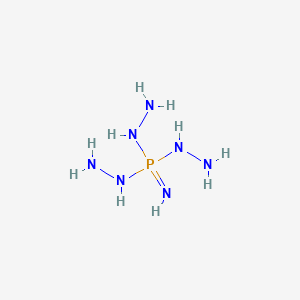

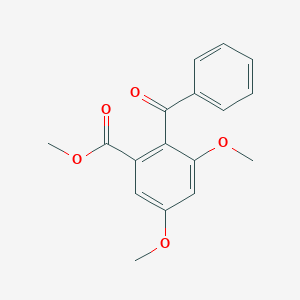
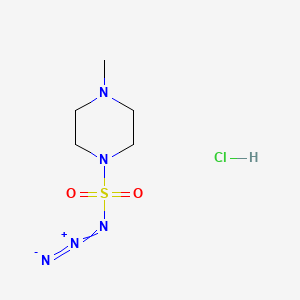
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

